molecular formula C4H4IN3O2 B3235737 4-iodo-1-methyl-5-nitro-1H-pyrazole CAS No. 1354705-79-5

4-iodo-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B3235737
CAS No.: 1354705-79-5
M. Wt: 253.00
InChI Key: NRSSVMYLCZDMFQ-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of iodine, methyl, and nitro functional groups, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

    Cyclization: Cyclization reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-1-methyl-5-nitro-1H-pyrazole or 4-thiocyanato-1-methyl-5-nitro-1H-pyrazole can be formed.

    Reduction Products: Reduction of the nitro group yields 4-iodo-1-methyl-5-amino-1H-pyrazole.

    Cyclization Products: Cyclization can lead to the formation of fused heterocyclic compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-iodo-5-nitro-1H-pyrazole: Lacks the methyl group, which can influence its physical and chemical properties.

    1-methyl-5-nitro-1H-pyrazole: Lacks the iodine atom, affecting its potential for halogen bonding and substitution reactions.

Uniqueness

4-iodo-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of all three functional groups (iodine, methyl, and nitro), which confer a distinct combination of reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of new pharmaceuticals and materials.

Properties

IUPAC Name

4-iodo-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSSVMYLCZDMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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